

Acidity of the Alkyne Proton in 5-Hexyn-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 5-Hexyn-1-ol

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This in-depth technical guide explores the acidity of the terminal alkyne proton in **5-Hexyn-1-ol**. The document provides a comprehensive overview of the underlying chemical principles, quantitative data, detailed experimental protocols for pKa determination, and relevant reaction pathways.

Introduction: The Acidity of Terminal Alkynes

Terminal alkynes, hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain, exhibit a notable acidity for a C-H bond. This characteristic is fundamental to their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. The acidity of the alkyne proton is attributed to the hybridization of the carbon atom to which it is attached.^{[1][2][3]}

The carbon atom of a terminal alkyne is sp-hybridized, possessing 50% s-character.^{[1][3]} This high s-character draws the electron pair in the C-H bond closer to the carbon nucleus, resulting in a more polarized bond and a more stable conjugate base (an acetylide anion) upon deprotonation.^{[1][3]} The stability of the resulting anion is a key factor in the increased acidity of terminal alkynes compared to alkenes (sp² hybridized, ~33% s-character) and alkanes (sp³ hybridized, 25% s-character).^[1]

Quantitative Data: pKa Values

The acidity of a compound is quantitatively expressed by its pKa value, with a lower pKa indicating a stronger acid. The typical pKa for a terminal alkyne is approximately 25-26.[3] For **5-Hexyn-1-ol**, two acidic protons are present: the alkyne proton and the hydroxyl proton.

Compound/Proton	Functional Group	Estimated pKa
5-Hexyn-1-ol (Alkyne Proton)	Terminal Alkyne	~25
5-Hexyn-1-ol (Hydroxyl Proton)	Primary Alcohol	~16-18
Ethyne (for comparison)	Terminal Alkyne	25
Ethanol (for comparison)	Primary Alcohol	~16

Note: An experimentally determined pKa for the alkyne proton of **5-Hexyn-1-ol** is not readily available in the literature. The value of ~25 is based on the established pKa for terminal alkynes. The actual pKa may be slightly lower due to the influence of the hydroxyl group.

The Inductive Effect of the Hydroxyl Group

The hydroxyl group in **5-Hexyn-1-ol** is expected to influence the acidity of the alkyne proton through an inductive effect. Oxygen is an electronegative atom that withdraws electron density through the sigma bonds of the carbon chain.[4][5] This electron-withdrawing effect helps to stabilize the negative charge of the acetylide anion formed upon deprotonation of the alkyne.[4] Consequently, the alkyne proton of **5-Hexyn-1-ol** is predicted to be slightly more acidic (having a lower pKa) than a terminal alkyne in a simple alkane chain. However, the magnitude of this effect is generally small as it is transmitted over several carbon atoms.

Experimental Protocols for pKa Determination

Due to the weak acidity of the alkyne proton, its pKa determination requires specific experimental conditions, particularly the use of a very strong base and an aprotic solvent. Standard aqueous titration methods are not suitable.

Potentiometric Titration in a Non-Aqueous Solvent

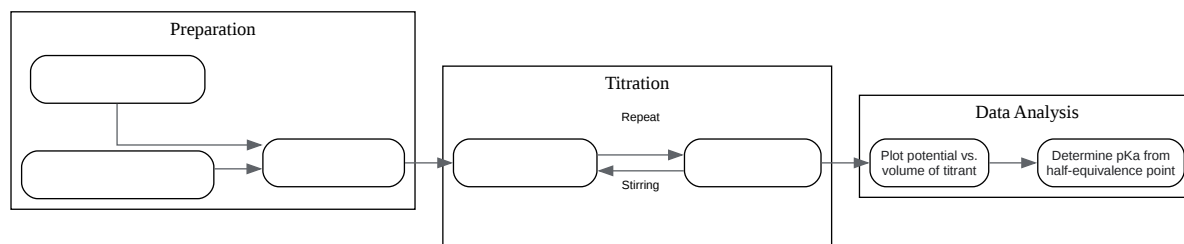
This method involves titrating the weak acid (**5-Hexyn-1-ol**) with a strong, non-aqueous base and monitoring the potential change with an electrode.

Materials:

- **5-Hexyn-1-ol**
- Anhydrous, aprotic solvent (e.g., tetrahydrofuran (THF), dimethyl sulfoxide (DMSO))
- Strong base titrant (e.g., sodium amide (NaNH_2) in liquid ammonia, or a standardized solution of a strong non-nucleophilic base like lithium diisopropylamide (LDA) in THF)
- Potentiometer with a glass electrode and a reference electrode suitable for non-aqueous media
- Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen or argon)
- Magnetic stirrer and stir bar

Procedure:

- Prepare a dilute solution of **5-Hexyn-1-ol** in the chosen anhydrous solvent under an inert atmosphere.
- Calibrate the pH electrode using standard buffers appropriate for the non-aqueous system.
- Slowly add the strong base titrant in small, measured increments to the **5-Hexyn-1-ol** solution while stirring.
- Record the potential (or pH reading) after each addition, allowing the reading to stabilize.
- Continue the titration well past the equivalence point.
- Plot the potential (or pH) versus the volume of titrant added. The pK_a can be determined from the half-equivalence point of the resulting titration curve.



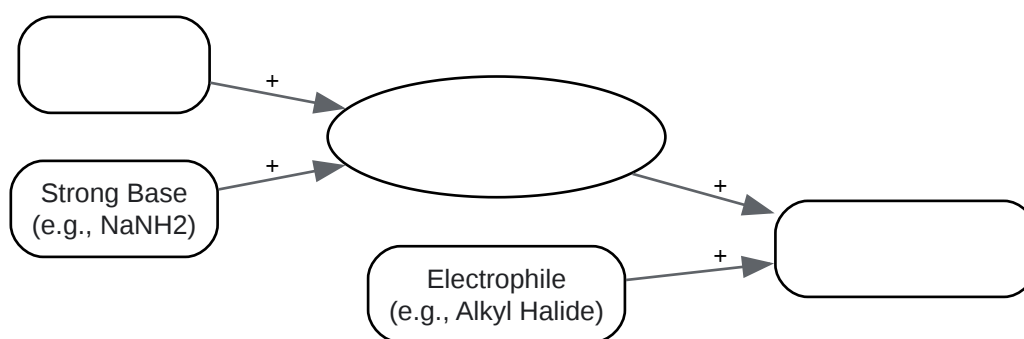
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Figure 1. Workflow for potentiometric titration of **5-Hexyn-1-ol**.

Deprotonation and Subsequent Reactions

The acidity of the alkyne proton in **5-Hexyn-1-ol** allows for its deprotonation by a strong base to form a nucleophilic acetylide anion. This anion can then participate in various carbon-carbon bond-forming reactions.

A common strong base used for this purpose is sodium amide (NaNH_2) in liquid ammonia.



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Figure 2. Deprotonation of **5-Hexyn-1-ol** and reaction with an electrophile.

This reactivity is highly valuable in synthetic organic chemistry. For instance, the resulting acetylide can react with alkyl halides in an $\text{S}_{\text{N}}2$ reaction to extend the carbon chain, or with

aldehydes and ketones to form propargyl alcohols.

Conclusion

The terminal alkyne proton of **5-Hexyn-1-ol** exhibits weak acidity, with an estimated pKa of around 25. This acidity is a direct consequence of the sp-hybridization of the terminal carbon atom and is slightly enhanced by the electron-withdrawing inductive effect of the distal hydroxyl group. While challenging to measure directly, the pKa can be determined experimentally using non-aqueous potentiometric titration with a strong base. The ability to deprotonate the alkyne allows for the formation of a potent carbon nucleophile, making **5-Hexyn-1-ol** a versatile building block in organic synthesis for the construction of more complex molecules. This fundamental property is of significant interest to researchers and professionals in drug development and materials science.

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